
4-Methylquinazoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylquinazoline-6-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is a derivative of quinazoline, a structure known for its diverse pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazoline-6-carboxylic acid typically involves the condensation of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. One common method includes the reaction of 4-methyl-2-aminobenzoic acid with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired quinazoline derivative .
Industrial Production Methods: Industrial production often employs microwave-assisted synthesis due to its efficiency and higher yields. This method involves the reaction of aromatic benzaldehyde, substituted aniline, and pyruvic acid under microwave irradiation, catalyzed by p-toluenesulfonic acid. This protocol offers advantages such as a higher yield, a simpler work-up process, and the avoidance of toxic organic solvents .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylquinazoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form quinazoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Halogenated quinazoline derivatives
Wissenschaftliche Forschungsanwendungen
4-Methylquinazoline-6-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methylquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Quinazoline: A parent compound with a wide range of pharmacological activities.
Quinazolinone: A derivative with significant biological activities, including anti-cancer and anti-inflammatory properties.
Quinoline: Another heterocyclic compound with applications in medicinal chemistry and industrial processes.
Uniqueness: 4-Methylquinazoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 4-position and carboxylic acid group at the 6-position contribute to its reactivity and potential as a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
4-methylquinazoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-8-4-7(10(13)14)2-3-9(8)12-5-11-6/h2-5H,1H3,(H,13,14) |
InChI-Schlüssel |
IKNCCWWXAMESNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
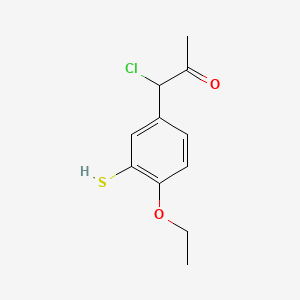

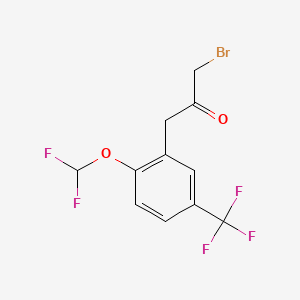

![(3AR,7AS)-1-Benzyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14041376.png)
![(2R)-2-[[(3R)-3-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]amino]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-N-propan-2-ylpropanamide;hydrochloride](/img/structure/B14041384.png)
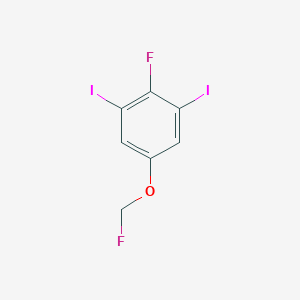
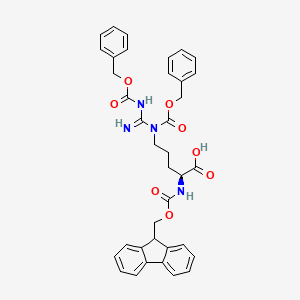
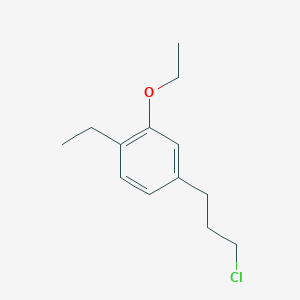
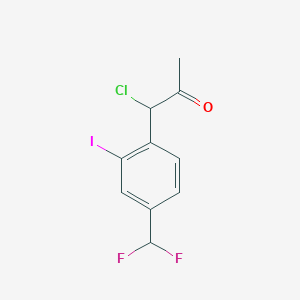
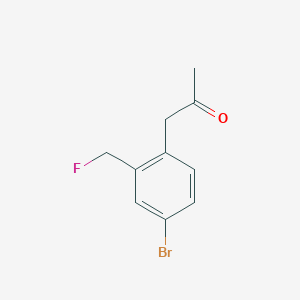
![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)

